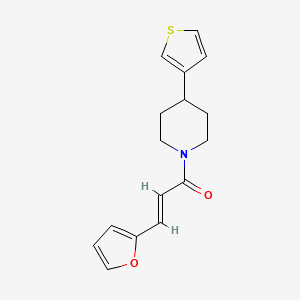

(E)-3-(furan-2-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(furan-2-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one, also known as FTY720, is a synthetic compound that has been extensively studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and transplant rejection. FTY720 is a sphingosine analog that acts as a modulator of sphingosine-1-phosphate (S1P) receptors, which are involved in many physiological processes.

科学的研究の応用

Synthesis and Characterization

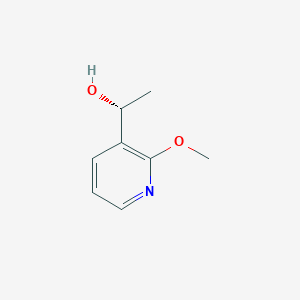

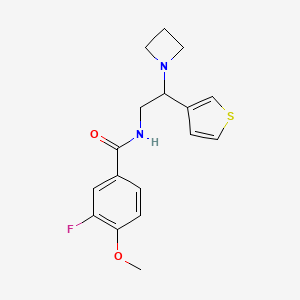

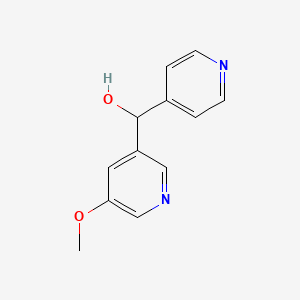

- The synthesis of novel piperidine ring-modified thiopene, furan, and pyridyl alcohol, and methyl ether analogues of (±)-threo-methyl phenyl (piperidin-2-yl) acetate, demonstrates significant chemical modifications to improve efficiency and yield, highlighting the compound's versatility and potential as a precursor in chemical syntheses (Ojo, 2012).

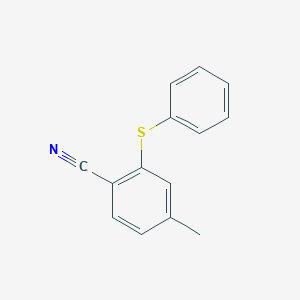

- Research on geminally activated 4-(furan-2-yl)- and 4-(thiophen-2-yl)-1-nitrobuta-1,3-dienes showcases the condensation of 3-(furan-2-yl)- and 3-(thiophen-2-yl)prop-2-enals with nitro-substituted CH acids, yielding nitro dienes with confirmed structures via NMR and IR spectroscopy, indicative of the compound's utility in generating nitro-substituted derivatives for further chemical exploration (Baichurin et al., 2019).

Photophysical Properties

- The study on the effect of solvent polarity on photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, reveals solvatochromic effects indicative of intramolecular charge transfer interactions. This research provides insights into the electronic properties of the compound and its derivatives, which could be relevant for optical and electronic material applications (Kumari et al., 2017).

Antioxidant Agents

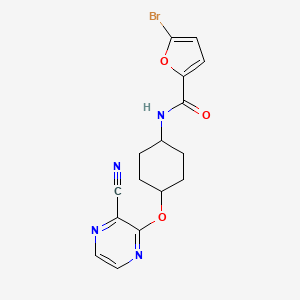

- The catalytic synthesis and evaluation of novel chalcone derivatives as potent antioxidant agents, including (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives, highlight the compound's potential in developing new antioxidant molecules. This research combines synthesis with ADMET, QSAR, and molecular modeling studies to predict and validate the antioxidant activity of these derivatives (Prabakaran et al., 2021).

作用機序

Target of Action

The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by binding to their active sites and inhibiting their enzymatic activity . This inhibition leads to an increase in the levels of cyclic nucleotides within the cell, resulting in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects several biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity. These changes can result in bronchodilation and anti-inflammatory effects, which are beneficial in conditions like chronic obstructive pulmonary disease (COPD) .

Result of Action

The result of Ohtuvayre’s action is the maintenance treatment of COPD in adult patients . Its unique mechanism of action, combining bronchodilation and non-steroidal anti-inflammatory effects in one molecule, provides significant advances in COPD care .

特性

IUPAC Name |

(E)-3-(furan-2-yl)-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-16(4-3-15-2-1-10-19-15)17-8-5-13(6-9-17)14-7-11-20-12-14/h1-4,7,10-13H,5-6,8-9H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOWYBQUWCWVBB-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2944507.png)

![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2944518.png)

![2-chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2944522.png)